

Spectroscopic Analysis of 2,3-Dimethoxy-5-methylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	2,3-Dimethoxy-5-methylbenzaldehyde
CAS No.:	5701-86-0
Cat. No.:	B1600589

[Get Quote](#)

This guide provides an in-depth analysis of the spectroscopic data for **2,3-Dimethoxy-5-methylbenzaldehyde** (C₁₀H₁₂O₃), a substituted aromatic aldehyde of interest in synthetic chemistry and drug discovery. The structural elucidation of such molecules is fundamentally reliant on a synergistic application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document serves as a comprehensive resource for researchers and professionals, offering not only spectral data but also the underlying principles and experimental considerations for its accurate interpretation.

Molecular Structure and Spectroscopic Overview

2,3-Dimethoxy-5-methylbenzaldehyde possesses a benzene ring substituted with a formyl group (-CHO), two methoxy groups (-OCH₃) at positions 2 and 3, and a methyl group (-CH₃) at position 5. This specific substitution pattern gives rise to a unique spectral fingerprint, which we will dissect in the subsequent sections. The molecular weight of this compound is 180.20 g/mol.

Molecular Structure with Atom Numbering

Caption: Numbering scheme for **2,3-Dimethoxy-5-methylbenzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ^1H and ^{13}C nuclei, we can deduce the connectivity and spatial arrangement of atoms.

^1H NMR Spectroscopy

The proton NMR spectrum of **2,3-Dimethoxy-5-methylbenzaldehyde** is expected to show distinct signals for the aldehyde proton, the aromatic protons, the two methoxy groups, and the methyl group. Due to the substitution pattern, the two aromatic protons are not equivalent.

Table 1: Predicted ^1H NMR Data for **2,3-Dimethoxy-5-methylbenzaldehyde**

Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
H-aldehyde (C7-H)	~10.3	Singlet	1H
H-6 (Aromatic)	~7.2	Singlet (or narrow doublet)	1H
H-4 (Aromatic)	~7.0	Singlet (or narrow doublet)	1H
OCH ₃ (C8-H ₃)	~3.9	Singlet	3H
OCH ₃ (C9-H ₃)	~3.8	Singlet	3H
CH ₃ (C10-H ₃)	~2.3	Singlet	3H

Note: These are predicted values. Actual experimental values may vary slightly.

Interpretation:

- Aldehyde Proton: The proton attached to the carbonyl carbon is highly deshielded and appears as a sharp singlet far downfield, typically above 10 ppm.
- Aromatic Protons: The protons on the benzene ring (H-4 and H-6) are in different chemical environments. Their signals are expected to appear as singlets or very narrowly split doublets due to the lack of adjacent protons.
- Methoxy Protons: The two methoxy groups are in slightly different environments and are expected to appear as two distinct singlets.
- Methyl Protons: The protons of the methyl group at C-5 will give a singlet around 2.3 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Table 2: Predicted ¹³C NMR Data for **2,3-Dimethoxy-5-methylbenzaldehyde**

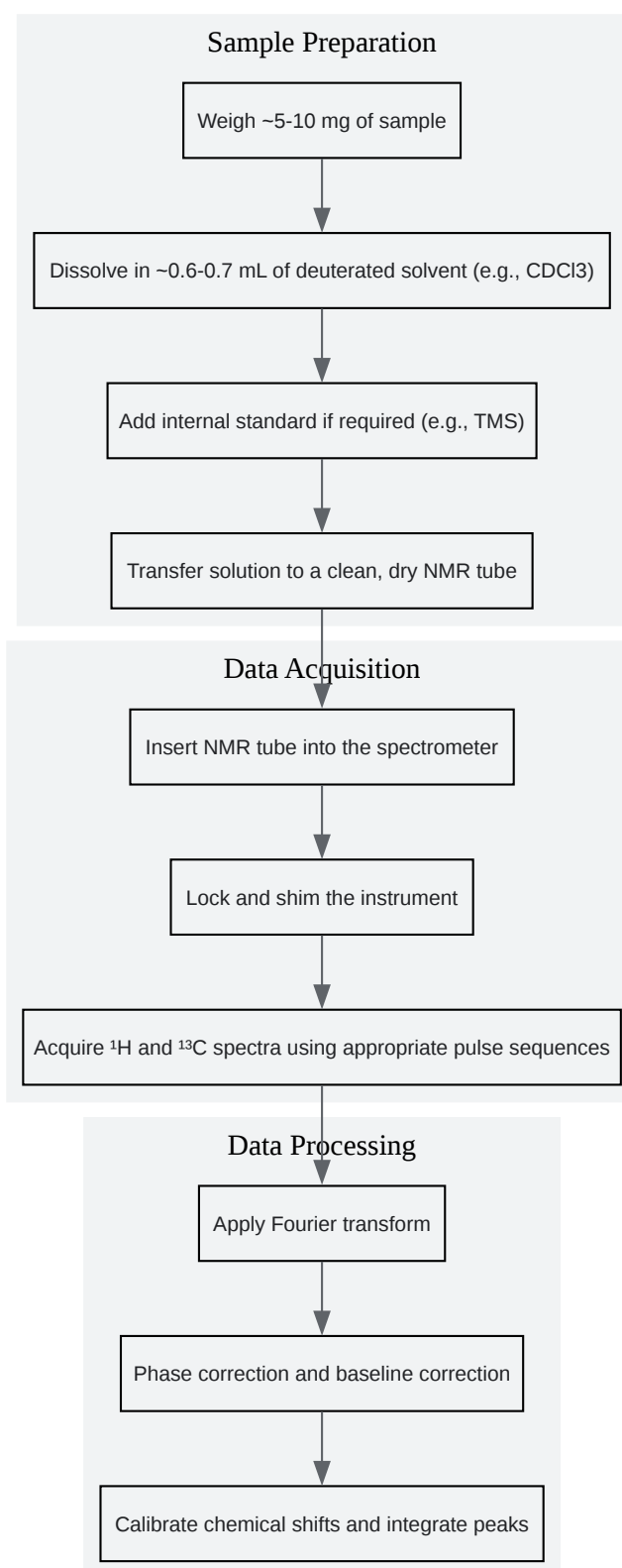
Assignment	Chemical Shift (δ, ppm)
C=O (C7)	~191
C-2	~153
C-3	~148
C-5	~138
C-1	~130
C-6	~125
C-4	~123
OCH ₃ (C8)	~62
OCH ₃ (C9)	~56
CH ₃ (C10)	~21

Note: These are predicted values. Actual experimental values may vary slightly.

Interpretation:

- **Carbonyl Carbon:** The aldehyde carbonyl carbon (C-7) is the most deshielded carbon and appears significantly downfield.^[1]
- **Aromatic Carbons:** The carbons of the benzene ring appear in the range of 120-160 ppm. The carbons directly attached to the electron-donating methoxy groups (C-2 and C-3) are shifted downfield.
- **Methoxy Carbons:** The carbons of the two methoxy groups (C-8 and C-9) will have distinct signals in the 55-65 ppm region.
- **Methyl Carbon:** The methyl carbon (C-10) will appear upfield, typically around 20-25 ppm.

Experimental Workflow: NMR Sample Preparation and Acquisition



[Click to download full resolution via product page](#)

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Absorption Bands for **2,3-Dimethoxy-5-methylbenzaldehyde**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~2950-2850	C-H stretch	Aliphatic (CH ₃ , OCH ₃)
~2820, ~2720	C-H stretch	Aldehyde
~1700	C=O stretch	Aldehyde
~1600, ~1480	C=C stretch	Aromatic ring
~1270	C-O stretch	Aryl ether
~1080	C-O stretch	Aryl ether

Note: These are predicted values based on characteristic group frequencies.

Interpretation:

- **C-H Stretches:** The spectrum will show characteristic C-H stretching vibrations for the aliphatic (methyl and methoxy) and aldehyde groups. The two weak bands for the aldehyde C-H stretch are particularly diagnostic.
- **C=O Stretch:** A strong, sharp absorption band around 1700 cm⁻¹ is indicative of the carbonyl group of the aldehyde.
- **Aromatic C=C Stretches:** Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching in the benzene ring.
- **C-O Stretches:** Strong bands corresponding to the asymmetric and symmetric stretching of the aryl ether C-O bonds will be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For **2,3-Dimethoxy-5-methylbenzaldehyde**, the molecular ion peak (M^+) is expected at an m/z of 180.

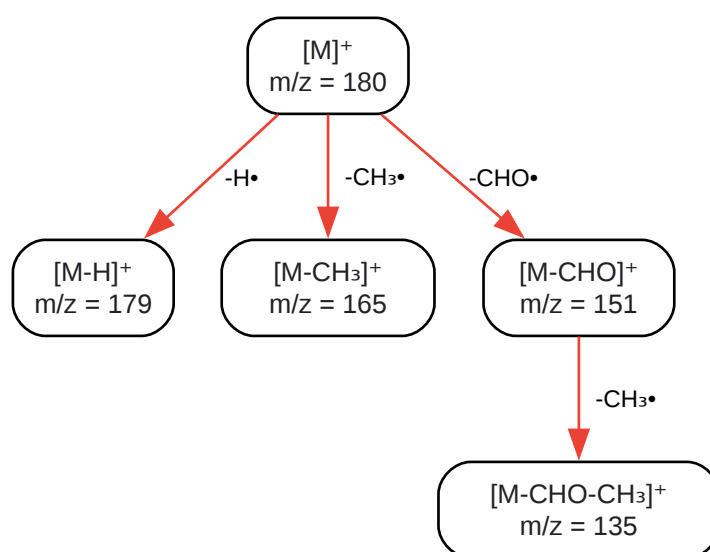
Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Proposed Fragment
180	$[M]^+$ (Molecular ion)
179	$[M-H]^+$
165	$[M-CH_3]^+$
151	$[M-CHO]^+$
135	$[M-CHO-CH_3]^+$

Proposed Fragmentation Pathway:

The fragmentation is likely to be initiated by the loss of a hydrogen atom, a methyl radical from a methoxy group, or the formyl radical. Subsequent fragmentations can then occur.

Fragmentation Pathway of **2,3-Dimethoxy-5-methylbenzaldehyde**



[Click to download full resolution via product page](#)

Caption: A simplified representation of potential fragmentation pathways.

Conclusion

The structural characterization of **2,3-Dimethoxy-5-methylbenzaldehyde** is unequivocally established through the combined application of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. While experimental data for this specific molecule is not widely published, predictions based on the well-understood principles of spectroscopy and data from analogous compounds provide a robust framework for its identification and analysis. The protocols and interpretations presented in this guide offer a solid foundation for researchers engaged in the synthesis and characterization of novel organic compounds.

References

- Royal Society of Chemistry. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives. Retrieved from [\[Link\]](#)
- NIST. (n.d.). Benzaldehyde, 2,3-dimethoxy-. NIST Chemistry WebBook. Retrieved from [\[Link\]](#)
- PhytoBank. (n.d.). ¹³C NMR Spectrum (PHY0032058). Retrieved from [\[Link\]](#)
- NIST. (n.d.). Benzaldehyde, 2,3-dimethoxy- IR Spectrum. NIST Chemistry WebBook. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). 2-Methoxy-5-methylbenzaldehyde. Retrieved from [\[Link\]](#)
- NIST. (n.d.). Benzaldehyde, 2,5-dimethoxy-. NIST Chemistry WebBook. Retrieved from [\[Link\]](#)
- Royal Society of Chemistry. (2012). Supporting Information for A mild and efficient palladium-catalyzed ligand-free Suzuki–Miyaura reaction in an ionic liquid. Retrieved from [\[Link\]](#)
- Song, S. S. (2016). The Synthesis Route Design And Preparation Of 2,3-dimethoxy Benzaldehyde. (Master's thesis). Retrieved from [\[Link\]](#)
- Chen, Z., et al. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde.
- PubChem. (n.d.). **2,3-Dimethoxy-5-methylbenzaldehyde**. Retrieved from [\[Link\]](#)

- PubChem. (n.d.). 2,5-Dimethoxy-4-methylbenzaldehyde. Retrieved from [[Link](#)]
- Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde. Retrieved from [[Link](#)]
- ResearchGate. (n.d.). Experimental ¹H NMR spectrum of 2,5-dimethoxybenzaldehyde in CDCl₃. Retrieved from [[Link](#)]
- Designer-drug.com. (n.d.). Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. Retrieved from [[Link](#)]
- Royal Society of Chemistry. (2022). Supporting Information for Light Assisted Coupling of Phenols with CO₂ to 2-Hydroxy-benzaldehydes. Retrieved from [[Link](#)]
- PubChem. (n.d.). 2,5-Dimethoxybenzaldehyde. Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. C₇H₆O C₆H₅CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2,3-Dimethoxy-5-methylbenzaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1600589/docs#spectroscopic-analysis-of-2-3-dimethoxy-5-methylbenzaldehyde-a-technical-guide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)